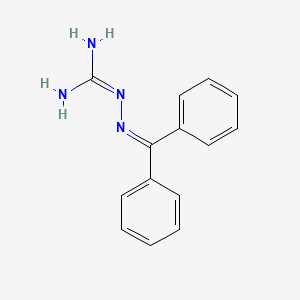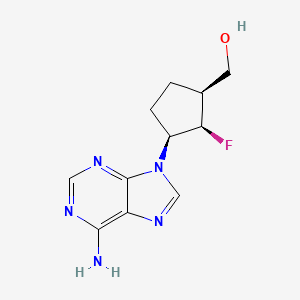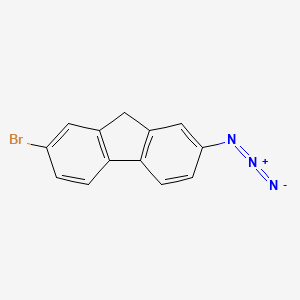
9H-Fluorene, 2-azido-7-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 2-azido-7-bromo-: is a chemical compound with the molecular formula C₁₃H₈BrN₃ It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are replaced by azido and bromo groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2-azido-7-bromo- typically involves a multi-step process:
Bromination: The starting material, fluorene, undergoes bromination to introduce a bromo group at the 7th position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Azidation: The bromo derivative is then subjected to nucleophilic substitution with sodium azide (NaN₃) to replace the bromo group at the 2nd position with an azido group.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in 9H-Fluorene, 2-azido-7-bromo- can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-amino-7-bromo-9H-fluorene.
Oxidation: Formation of oxidized fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 9H-Fluorene, 2-azido-7-bromo- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to fluorene derivatives for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry:
Material Science: Used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 2-azido-7-bromo- depends on its specific application. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. In drug development, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene, 2-bromo-: Similar structure but lacks the azido group, making it less versatile in bioconjugation applications.
9H-Fluorene, 2-azido-: Lacks the bromo group, which may affect its reactivity and applications in material science.
Uniqueness: 9H-Fluorene, 2-azido-7-bromo- is unique due to the presence of both azido and bromo groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
73332-83-9 |
|---|---|
Molekularformel |
C13H8BrN3 |
Molekulargewicht |
286.13 g/mol |
IUPAC-Name |
2-azido-7-bromo-9H-fluorene |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-3-12-8(6-10)5-9-7-11(16-17-15)2-4-13(9)12/h1-4,6-7H,5H2 |
InChI-Schlüssel |
CCDKIZRGYYIKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N=[N+]=[N-])C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)



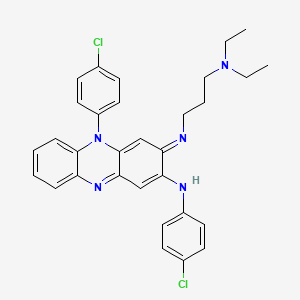
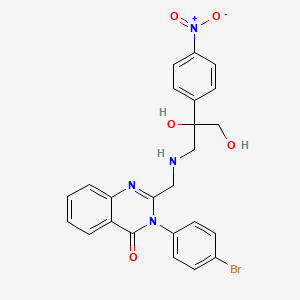
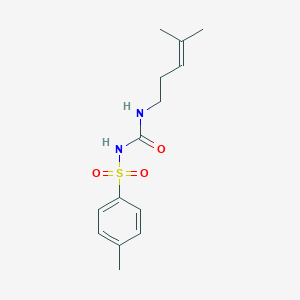
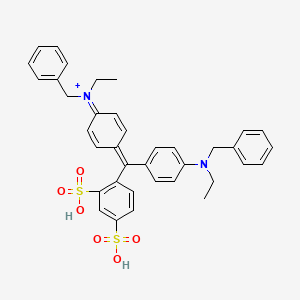
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)

